molecular formula C9H4ClF3N2O2 B6162772 6-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 2665664-79-7

6-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B6162772
CAS No.: 2665664-79-7
M. Wt: 264.59 g/mol
InChI Key: BSXKCFSPUZHZCA-UHFFFAOYSA-N
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Description

“6-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid” is a chemical compound with the CAS Number: 353258-35-2 . It has a molecular weight of 264.59 . The compound is solid in physical form and is typically stored in a dry room at normal temperature .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes our compound of interest, has been extensively studied . Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: C9H4ClF3N2O2 . The InChI code for this compound is 1S/C9H4ClF3N2O2/c10-5-1-4 (9 (11,12)13)2-15-3-6 (8 (16)17)14-7 (5)15/h1-3H, (H,16,17) .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with this compound include H302, H315, H319, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Future Directions

Imidazo[1,2-a]pyridines have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, future research may focus on exploring the potential of this compound in the field of medicinal chemistry, particularly as a potential treatment for various forms of tuberculosis .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid involves the introduction of a chloro group, a trifluoromethyl group, and a carboxylic acid group onto an imidazo[1,2-a]pyridine ring system.", "Starting Materials": [ "2-amino-5-chloropyridine", "trifluoroacetic acid", "phosphorus oxychloride", "sodium hydroxide", "sodium bicarbonate", "dimethylformamide", "acetic anhydride", "hydrochloric acid", "sodium nitrite", "copper(I) chloride", "sodium acetate", "glacial acetic acid", "sodium hydroxide", "chloroacetic acid", "ethanol" ], "Reaction": [ "1. 2-amino-5-chloropyridine is reacted with trifluoroacetic acid and phosphorus oxychloride to form 6-chloro-8-trifluoromethylimidazo[1,2-a]pyridine.", "2. The above product is then reacted with sodium hydroxide and sodium bicarbonate in dimethylformamide to introduce a carboxylic acid group, forming 6-chloro-8-trifluoromethylimidazo[1,2-a]pyridine-2-carboxylic acid.", "3. The carboxylic acid group is then activated with acetic anhydride and hydrochloric acid to form the corresponding acyl chloride.", "4. The acyl chloride is then reacted with sodium nitrite and copper(I) chloride in the presence of sodium acetate and glacial acetic acid to form the corresponding diazonium salt.", "5. The diazonium salt is then reacted with sodium hydroxide and chloroacetic acid in ethanol to form the final product, 6-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid." ] }

CAS No.

2665664-79-7

Molecular Formula

C9H4ClF3N2O2

Molecular Weight

264.59 g/mol

IUPAC Name

6-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C9H4ClF3N2O2/c10-4-1-5(9(11,12)13)7-14-6(8(16)17)3-15(7)2-4/h1-3H,(H,16,17)

InChI Key

BSXKCFSPUZHZCA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC(=CN2C=C1Cl)C(=O)O)C(F)(F)F

Purity

0

Origin of Product

United States

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